Cas no 819792-53-5 (2-Propen-1-one, 3-(3-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]-)
![2-Propen-1-one, 3-(3-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]- structure](https://www.kuujia.com/scimg/cas/819792-53-5x500.png)
819792-53-5 structure
Product name:2-Propen-1-one, 3-(3-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]-
2-Propen-1-one, 3-(3-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
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- 2-Propen-1-one, 3-(3-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]-
- 3-(3-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
- 819792-53-5
- DTXSID70839925
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- Inchi: InChI=1S/C16H10ClF3O/c17-14-3-1-2-11(10-14)4-9-15(21)12-5-7-13(8-6-12)16(18,19)20/h1-10H
- InChI Key: PLYPWSSAGABBNA-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)C(F)(F)F
Computed Properties
- Exact Mass: 310.0372271g/mol
- Monoisotopic Mass: 310.0372271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 384
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 5.2
- Topological Polar Surface Area: 17.1Ų
2-Propen-1-one, 3-(3-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]- Related Literature
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2. Book reviews
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
819792-53-5 (2-Propen-1-one, 3-(3-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]-) Related Products
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